

What are the physical and chemical properties of Fluometuron-d6?

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Compound of Interest

Compound Name: Fluometuron-d6

Cat. No.: B12403948

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An In-depth Technical Guide to the Physical and Chemical Properties of **Fluometuron-d6**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **Fluometuron-d6**, a deuterated analog of the herbicide Fluometuron. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their work.

Introduction

Fluometuron-d6 is the deuterium-labeled form of Fluometuron.[1] Fluometuron is a selective herbicide used to control annual grasses and broad-leaved weeds, primarily in cotton crops.[2] [3] Its mode of action is the inhibition of photosynthesis at photosystem II.[2][4] The incorporation of deuterium atoms in **Fluometuron-d6** makes it a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical chemistry. Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a compound.

Physical Properties

The physical properties of **Fluometuron-d6** are summarized in the table below, with a comparison to its non-deuterated counterpart, Fluometuron.

Property	Fluometuron-d6	Fluometuron	Citations
Appearance	-	White to tan powder or crystalline solid	
Molecular Formula	C10H5D6F3N2O	C10H11F3N2O	
Molecular Weight	238.24 g/mol	232.20 g/mol	
Melting Point	-	163-164 °C	
Water Solubility	-	105 mg/L at 20 °C	
Vapor Pressure	-	0.067 mPa at 20 °C	
Octanol/Water Partition Coefficient (Kow)	-	2.2330	

Chemical Properties

The chemical identifiers and spectral information for **Fluometuron-d6** and Fluometuron are presented below.

Property	Fluometuron-d6	Fluometuron	Citations
CAS Number	2030182-29-5	2164-17-2	
Chemical Name	N,N-Di(methyl-d3)-N'-[3-(trifluoromethyl)phenyl]urea	N,N-Dimethyl-N'-[3-(trifluoromethyl)phenyl]urea	
Synonyms	-	Cotoran, Cottonex, Pakhtaran	
SMILES	<chem>O=C(N(C([2H]))([2H])[2H])C([2H])([2H])[2H])NC1=CC=CC(C(F)(F)F)=C1</chem>	<chem>O=C(Nc1cc(ccc1)C(F)(F)F)N(C)C</chem>	

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties of **Fluometuron-d6** are not readily available in the public domain. However, this section outlines general methodologies for synthesis and analytical determination based on available literature for Fluometuron.

Synthesis of Fluometuron

The commercial production of Fluometuron involves a two-step reaction:

- **Formation of m-trifluoromethylphenyl isocyanate:** 3-Aminotrifluorotoluene undergoes a phosgenation reaction. In this step, 3-Aminotrifluorotoluene is reacted with phosgene in a suitable solvent like toluene, often in the presence of a catalyst. The reaction is typically carried out at a low temperature initially and then heated to drive the reaction to completion.
- **Amination to form Fluometuron:** The resulting m-trifluoromethylphenyl isocyanate is then reacted with dimethylamine to yield Fluometuron.

A detailed laboratory-scale synthesis is described as follows: 500ml of toluene is placed in a 1000ml four-hole boiling flask, stirred, and cooled to 0-5 °C. Phosgene is introduced at a flow rate of 1400ml/min. After thirty minutes, 70g of 3-Aminotrifluorotoluene is dripped in simultaneously with the phosgene over a period of 4 hours. The reaction is stirred for an additional half an hour at this temperature. The mixture is then heated to 80-85 °C for about 2 hours until the material is clear. Nitrogen is passed through the mixture to remove residual phosgene, yielding m-trifluoromethylphenyl isocyanate in toluene. This intermediate is then reacted with dimethylamine to produce Fluometuron.

Analytical Method for Determination in Soil

An analytical method for the determination of Fluometuron and its degradates in soil has been validated. This method can be adapted for **Fluometuron-d6**.

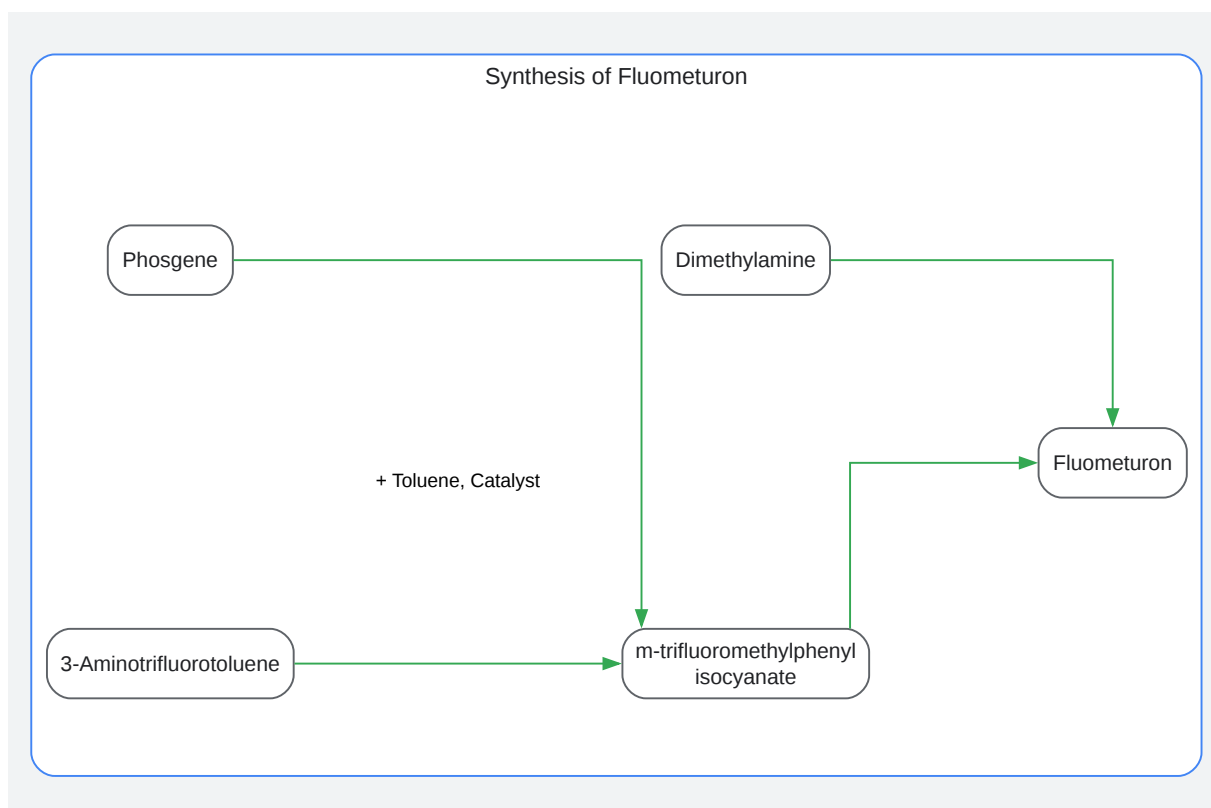
- **Standard Solution Preparation:** A stock solution of Fluometuron is prepared by accurately weighing a known amount (e.g., 14.3 mg) of the analytical standard into a volumetric flask (e.g., 10 mL) and dissolving it in a suitable solvent like acetonitrile to achieve a specific

concentration (e.g., 1423 µg/mL). This stock solution is stored under refrigeration (1-10 °C) in the dark.

- **Sample Extraction:** Soil samples are extracted with an appropriate solvent mixture.
- **Analysis:** The extracts are analyzed by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is highly specific due to the monitoring of mass transitions from the parent ion to two characteristic fragment ions. The retention time of the analyte in the sample is compared to that of the analytical standard.

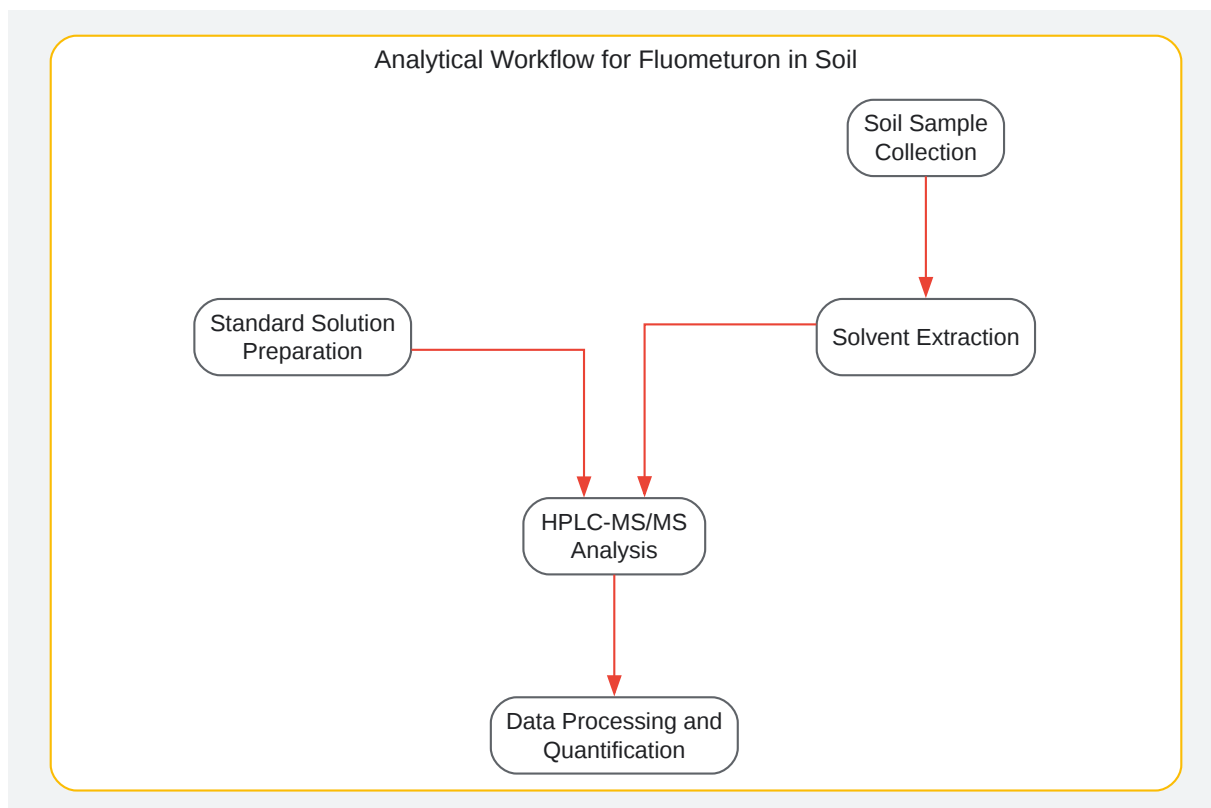
Diagrams

The following diagrams illustrate the synthesis of Fluometuron and a conceptual workflow for its analysis.



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Caption: Synthesis pathway of Fluometuron.



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Caption: Analytical workflow for Fluometuron.

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